molecular formula C5H8NO2*HCl B555527 D-Propargylglycine CAS No. 23235-03-2

D-Propargylglycine

Cat. No. B555527
CAS RN: 23235-03-2
M. Wt: 113,11*36,45 g/mole
InChI Key: DGYHPLMPMRKMPD-SCSAIBSYSA-N
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Description

Synthesis Analysis

The synthesis of propargyl derivatives, such as D-Propargylglycine, has seen significant advancements in recent years . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .


Molecular Structure Analysis

The molecular structure of D-Propargylglycine is represented by the empirical formula C5H7NO2 . Its molecular weight is 113.11 .


Physical And Chemical Properties Analysis

D-Propargylglycine has a molecular weight of 113.11 g/mol . It has a computed XLogP3-AA value of -2.8, indicating its relative hydrophilicity . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 272.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Inhibition of Enzymes and Metabolic Pathways

D-Propargylglycine has been identified as an inhibitor of various enzymes and metabolic pathways. It has been shown to inactivate aspartate aminotransferases during transamination reactions. This inactivation involves enzymes both in cytosolic and mitochondrial contexts and can be accelerated by the presence of certain ions and molecules (Tanase & Morino, 1976).

Potential Role in Hydrogen Sulphide Modulation

D-Propargylglycine has been studied for its potential role in modulating hydrogen sulphide, particularly in the context of erectile dysfunction. Research indicates that it might play a role in facilitating nerve-mediated penile tumescence, suggesting its relevance in erectile physiopharmacology (Srilatha, Adaikan, & Moore, 2006).

Impact on Amino Acid Metabolism

Studies have also shown that D-Propargylglycine influences amino acid metabolism. It has been observed to inhibit cystathionine gamma-synthase, impacting methionine metabolism. The inhibition dynamics observed in this process have implications for understanding the role of this compound in amino acid metabolism (Johnston et al., 1979).

Role in Anticancer Drug Resistance

D-Propargylglycine has been studied for its potential impact on drug resistance in cancer therapy. Its inhibition of metallothionein synthesis in certain tumor cells could potentially be leveraged to overcome drug resistance in cancer treatments (Satoh, Cherian, Imura, & Shimizu, 1994).

Effects on Postharvest Changes in Horticultural Produce

There is also research exploring the use of D-Propargylglycine in horticulture, particularly in the storage of horticultural produce like pak choy. It has been used to study the mode of action of hydrogen sulphide in prolonging the storage life of such produce (Al Ubeed, Wills, Bowyer, & Golding, 2019).

Exploring Peptide Conformation Dynamics

The influence of D-Propargylglycine on the conformational dynamics of peptides has been a topic of interest. Its incorporation in peptides can significantly alter their backbone conformations, thus contributing to the understanding of peptide structure and function (Han & Wang, 2012).

Safety And Hazards

D-Propargylglycine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . The compound should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .

Future Directions

D-Propargylglycine has been used in the synthesis of a DNA nanodevice-based vaccine for cancer immunotherapy . The peptide–DNA conjugates were synthesized by attaching azide-modified oligonucleotides to peptides containing a propargylglycine at the C terminus, through click chemistry . This represents a promising direction for the future use of D-Propargylglycine in medical research and treatment .

properties

IUPAC Name

(2R)-2-aminopent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYHPLMPMRKMPD-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426335
Record name D-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Propargylglycine

CAS RN

23235-03-2
Record name (2R)-2-Amino-4-pentynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23235-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Propargylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-α-Propargylglycine
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Record name PROPARGYLGLYCINE, D-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
P Marcotte, C Walsh - Biochemistry, 1976 - ACS Publications
… (Tokyo), 78, 57) that Dpropargylglycine is oxidized with a time-dependent loss of activity by D-amino acid oxidase and have examined some mechanistic aspects of this inactivation. The …
Number of citations: 102 pubs.acs.org
NJ Church, DW Young - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
… Stereospecifically deuteriated samples of D-propargylglycine 1 have been prepared by … that D-amino acid oxidase, in converting D-propargylglycine to the lactone 5, deprotonates C-3 …
Number of citations: 23 pubs.rsc.org
P Marcotte, C Walsh - Biochemistry, 1978 - ACS Publications
Upon oxidation of D-propargylglycine by D-amino acid oxidase, the enzyme is converted by covalent alkylation to catalytic species with different properties from those of native enzyme. …
Number of citations: 34 pubs.acs.org
R Konno, M Ikeda, K Yamaguchi, Y Ueda, A Niwa - Archives of toxicology, 2000 - Springer
… in D-propargylglycine-treated mutant mice, lacking D-amino-acid oxidase. These results indicate that D-propargylglycine itself … of the kidney of the mice treated with D-propargylglycine. …
Number of citations: 32 link.springer.com
P Marcotte, C Walsh - Biochemistry, 1978 - ACS Publications
… was incubated at 8 C with D-propargylglycine for 30 s. The binding of the inhibitor to the enzyme results in only a fraction of the D-propargylglycine being oxidized; therefore, the tight …
Number of citations: 36 pubs.acs.org
M Johnston, D Jankowski, P Marcotte, H Tanaka… - Biochemistry, 1979 - ACS Publications
… Subsequently, the flavoprotein D-amino-acid oxidase has been shownto process D-propargylglycine for turnover as well as to suffer alkylation by it; these events have been investigated …
Number of citations: 107 pubs.acs.org
M Maekawa, T Okamura, N Kasai, Y Hori… - Chemical research in …, 2005 - ACS Publications
… Figure 1 Changes in the glucose content in the urine after d-propargylglycine or d-serine injection. d-Propargylglycine or d-serine was injected intraperitoneally into adult male F344 …
Number of citations: 94 pubs.acs.org
K Horiike, Y NISHINA, Y MIYAKE… - The Journal of …, 1975 - jstage.jst.go.jp
… The acetylenic substrate, D-2-amino-4-pentynoic acid (D-propargylglycine) , was oxidatively … a dynamic affinity labeling with D-propargylglycine which produces irreversible inacti vation …
Number of citations: 43 www.jstage.jst.go.jp
ACA Jansen, RJM Weustink… - Recueil des Travaux …, 1969 - Wiley Online Library
… from L- and D-propargylglycine obtained by enzymatic resolution of DL-N-acetylpropargylglycine with acylase I. The dimethylaminomethylene group was introduced through a Mannich …
Number of citations: 27 onlinelibrary.wiley.com
S SHINOZIJKA, S TANASE… - European Journal of …, 1982 - Wiley Online Library
… [29] that the intraperitoneal injection of a relatively large amount (100- 300 mg/ kg) of D-propargylglycine induced generalized amino aciduria, glucosuria and convulsion in rats. Thus …
Number of citations: 21 febs.onlinelibrary.wiley.com

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